molecular formula C9H12FNO B13285757 2-Amino-1-(3-fluorophenyl)propan-1-ol CAS No. 64037-36-1

2-Amino-1-(3-fluorophenyl)propan-1-ol

Cat. No.: B13285757
CAS No.: 64037-36-1
M. Wt: 169.20 g/mol
InChI Key: DVIIBWRQNLCWLQ-UHFFFAOYSA-N
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Description

2-Amino-1-(3-fluorophenyl)propan-1-ol is a chiral amino alcohol with the molecular formula C₉H₁₂FNO. Its structure features a propan-1-ol backbone substituted with an amino group at the 2-position and a 3-fluorophenyl group at the 1-position.

Properties

CAS No.

64037-36-1

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

2-amino-1-(3-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H12FNO/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3

InChI Key

DVIIBWRQNLCWLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=CC=C1)F)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-fluorophenyl)propan-1-ol typically involves the reaction of 3-fluorobenzaldehyde with nitromethane to form 3-fluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-fluoroacetophenone, while reduction of the amino group can produce 3-fluorophenylethylamine .

Scientific Research Applications

2-Amino-1-(3-fluorophenyl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

2-Amino-1-(4-chlorophenyl)propan-1-ol (C₉H₁₂ClNO)

  • Substituent : Chlorine at the 4-position of the phenyl ring.
  • Properties : Colorless to pale yellow solid; soluble in water and organic solvents .
  • Applications : Likely used in pharmaceutical intermediates, similar to the fluorinated analog.

2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol (C₉H₁₁ClFNO)

  • Substituent : Chlorine and fluorine at the 2- and 6-positions of the phenyl ring.
  • CAS : 1323966-28-3.
  • Key Difference : Additional chloro substituent increases molecular weight and alters steric effects .

2-Amino-1-(3-fluorophenyl)ethanol (C₈H₁₀FNO)

  • Backbone: Ethanol instead of propanol.
  • Market Data : Global market projected to grow through 2025, driven by demand in pharmaceutical synthesis .

Functional Group Variants

D(+)-2-Amino-3-phenyl-1-propanol (C₉H₁₃NO)

  • Structure: Propanol backbone with amino and phenyl groups at positions 2 and 3.
  • Properties : Melting point 90–94°C; priced at JPY 3,900/g .

2-Amino-1-(2-hydroxyphenyl)ethanone (C₈H₉NO₂)

  • Functional Group : Ketone instead of alcohol.
  • Synthesis : Prepared via reduction of nitro-coumarin derivatives .
  • Applications : Intermediate in organic synthesis, differing in reactivity due to the ketone group.

Market and Regulatory Comparisons

  • 2-Amino-1-(3-fluorophenyl)ethanol: Market analysis indicates competitive growth (2020–2025), with production capacity expected to rise by 5.3% annually .
  • 2,2-Dimethyl-3-(3-tolyl)propan-1-ol : Subject to IFRA safety standards for fragrance use, highlighting regulatory scrutiny for structurally related alcohols .

Data Table: Key Properties of Analogous Compounds

Compound Name Molecular Formula Substituent(s) Melting Point (°C) Solubility CAS Number Source
2-Amino-1-(3-fluorophenyl)propan-1-ol C₉H₁₂FNO 3-Fluorophenyl N/A Likely water/organic N/A N/A
2-Amino-1-(4-chlorophenyl)propan-1-ol C₉H₁₂ClNO 4-Chlorophenyl N/A Water, organic N/A
2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol C₉H₁₁ClFNO 2-Chloro-6-fluorophenyl N/A N/A 1323966-28-4
D(+)-2-Amino-3-phenyl-1-propanol C₉H₁₃NO Phenyl (3-position) 90–94 N/A 5267-64-1
2-Amino-1-(3-fluorophenyl)ethanol C₈H₁₀FNO Ethanol backbone N/A N/A N/A

Key Research Findings

Backbone Flexibility: Propanol derivatives (vs. ethanol) offer greater conformational flexibility, influencing stereochemical outcomes in synthesis .

Regulatory Trends: Fragrance-related propanol analogs (e.g., 2,2-Dimethyl-3-(3-tolyl)propan-1-ol) face strict safety guidelines, suggesting similar scrutiny for pharmaceutical amino alcohols .

Biological Activity

2-Amino-1-(3-fluorophenyl)propan-1-ol, also known by its CAS number 64037-36-1, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, pharmacokinetics, and relevant case studies, supported by diverse scientific sources.

This compound is a fluorinated derivative of phenmetrazine, a stimulant that was initially developed for medical use. Its structure includes an amino group and a fluorophenyl moiety, which may influence its biological interactions.

Pharmacokinetics

Recent studies have highlighted the pharmacokinetic profile of this compound, particularly in relation to its metabolites. A study involving liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) demonstrated that this compound exhibited a significant window of detection in biological fluids. The maximum serum concentration (cmaxc_{max}) reached 210 ng/mL approximately 2.5 hours after ingestion, with an elimination half-life of about 8.8 hours .

Biological Activity

The biological activity of this compound has been primarily associated with its stimulant effects. It is a metabolite of 3-fluorophenmetrazine (3-FPM), which has been shown to exhibit psychoactive properties. The compound's activity is believed to stem from its interaction with neurotransmitter systems, particularly those involving dopamine and norepinephrine.

Case Studies and Research Findings

Several studies have provided insights into the biological effects and potential therapeutic applications of this compound:

  • Pharmacological Evaluation : Research indicated that derivatives like 3-FPM can elicit significant effects on mood and cognition due to their stimulant properties . The detection of this compound as a metabolite suggests it may play a role in the overall pharmacological profile of these compounds.
  • Toxicological Concerns : As a metabolite of a drug that has been associated with recreational use and potential abuse, understanding the toxicological profile of this compound is crucial. Studies have suggested that while it may have therapeutic potential, there are risks associated with its use, particularly concerning dependency and adverse effects .

Comparative Biological Activity Table

CompoundActivity TypeKey Findings
This compoundStimulantSignificant psychoactive effects observed
3-Fluorophenmetrazine (3-FPM)StimulantHigh potential for abuse; psychoactive properties
Other Amino AlcoholsVariesDiverse biological activities depending on structure

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